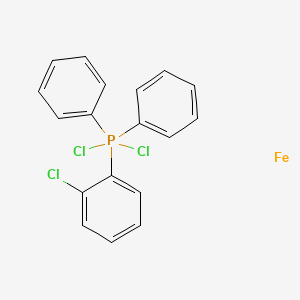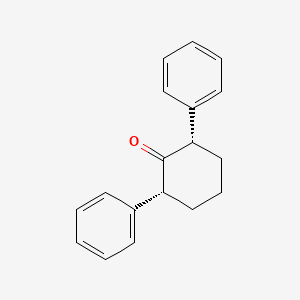
Cyclohexanone, 2,6-diphenyl-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 2,6-diphenyl-, cis- is a cyclohexanone derivative with two phenyl substituents at the 2 and 6 positions in the cis configuration. This compound is known for its unique structural properties and is used as a starting material in various chemical syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2,6-diphenyl-, cis- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with phenylmagnesium bromide (Grignard reagent) followed by acid work-up to yield the desired product . The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
In industrial settings, the production of cyclohexanone, 2,6-diphenyl-, cis- may involve catalytic hydrogenation of diphenylcyclohexene or other related intermediates. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanone, 2,6-diphenyl-, cis- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Cyclohexanone, 2,6-diphenyl-, cis- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of cyclohexanone, 2,6-diphenyl-, cis- involves its interaction with various molecular targets and pathways. For instance, in photochemical reactions, it undergoes photodecarbonylation, leading to the formation of reactive intermediates that can further react to form different products . The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone, 2,6-dimethyl-: Similar in structure but with methyl groups instead of phenyl groups.
Cyclohexanone, 2,6-diphenyl-, trans-: The trans isomer of the compound with different spatial arrangement of the phenyl groups.
Uniqueness
Cyclohexanone, 2,6-diphenyl-, cis- is unique due to its specific cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer and other similar compounds. This configuration affects its reactivity, stability, and interaction with other molecules, making it valuable in specific synthetic and research applications .
Propriétés
Numéro CAS |
20834-02-0 |
|---|---|
Formule moléculaire |
C18H18O |
Poids moléculaire |
250.3 g/mol |
Nom IUPAC |
(2S,6R)-2,6-diphenylcyclohexan-1-one |
InChI |
InChI=1S/C18H18O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2/t16-,17+ |
Clé InChI |
JHMUMWBKYPMOLI-CALCHBBNSA-N |
SMILES isomérique |
C1C[C@@H](C(=O)[C@@H](C1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1CC(C(=O)C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


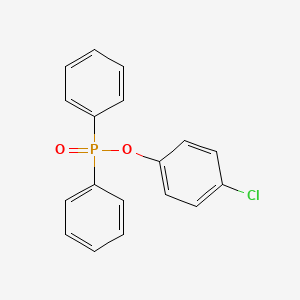
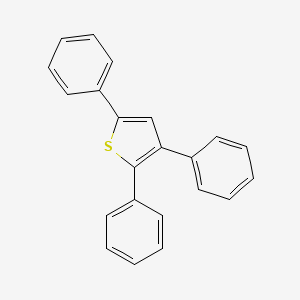
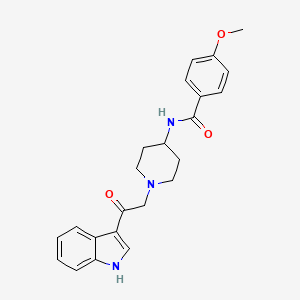
![Ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate](/img/structure/B14700832.png)
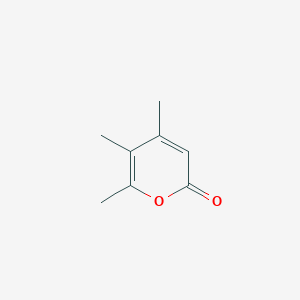
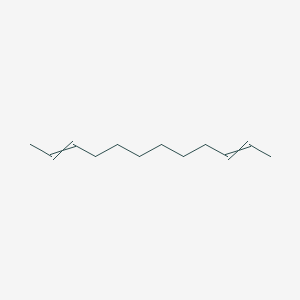


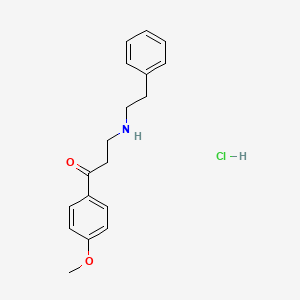

![9-Methylbicyclo[3.3.1]nonane](/img/structure/B14700905.png)

